2,7-Diaminophenazine

Mutagenicity Ames test Structure-activity relationship

2,7-Diaminophenazine (2,7-DAPz; CAS 120209-97-4) is a diamino-substituted phenazine heterocycle (C₁₂H₁₀N₄, MW 210.24 g/mol) bearing primary amine groups at the 2- and 7-positions of the phenazine core. This substitution pattern confers distinct redox activity — a reversible two-electron reduction to N,N′-dihydro-2,7-diaminophenazine that is fully symmetric on a mercury electrode — and pronounced mutagenic potency in the Ames test.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 120209-97-4
Cat. No. B052249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diaminophenazine
CAS120209-97-4
Synonyms2,7-diaminophenazine
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N
InChIInChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2
InChIKeyZNXLTODDKYXLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 2,7-Diaminophenazine (CAS 120209-97-4): A Key Phenazine-2,7-Diamine for Mutagenicity Research and Electrochemical Applications


2,7-Diaminophenazine (2,7-DAPz; CAS 120209-97-4) is a diamino-substituted phenazine heterocycle (C₁₂H₁₀N₄, MW 210.24 g/mol) bearing primary amine groups at the 2- and 7-positions of the phenazine core [1]. This substitution pattern confers distinct redox activity — a reversible two-electron reduction to N,N′-dihydro-2,7-diaminophenazine that is fully symmetric on a mercury electrode — and pronounced mutagenic potency in the Ames test [2][3]. It occurs as a dark brown to black solid, sparingly soluble in water but soluble in chloroform, methanol, and DMSO [1], and is generated as the principal oxidation product of m-phenylenediamine by H₂O₂, which has direct implications for hair-dye safety assessment [4].

Mutagenicity research

Positional frameshift mutagen reference with defined intermediate potency for Ames test structure-activity studies

Electrochemical assays

Reversible, symmetric two-electron redox mediator on mercury for voltammetric enzyme-linked immunoassays

Analytical reference

Signature m-phenylenediamine oxidation product standard for hair-dye safety assessment by GC/MS or HPLC-MS/MS

Why 2,7-Diaminophenazine Cannot Be Swapped with Other Aminophenazines in Sensitive Applications


Despite their structural similarity, phenazine diamines and monoamines display sharply divergent bioactivity and electrochemical profiles that preclude generic interchange. The 2,7-substitution pattern is the critical determinant: 2,7-DAPz induces 12,110 rev/nmol in Salmonella TA98 (with S9) — orders of magnitude above the near-background activity of 2-aminophenazine (2-APz), 1-aminophenazine (1-APz), or unsubstituted phenazine [1]. Positional isomerism also matters: 2,8-diaminophenazine is only weakly mutagenic, while 2,3-diaminophenazine (2,3-DAPz) and 2,7-DAPz exhibit comparable mutagenicity in the wing spot test but differ mechanistically — only 2,7-DAPz and 2,3-DAPz (along with the dimethyl analog DADMPz) demonstrate DNA-damaging activity in the Drosophila DNA-repair test [2]. Electrochemically, 2,7-DAPz undergoes a fully reversible, symmetric two-electron redox process on mercury, whereas 2,3-DAPz shows only quasi-reversible behavior on gold, limiting its reliability as a redox mediator in quantitative assays [3][4]. These differences mean that procurement decisions cannot rely on class-level assumptions; the specific 2,7-regioisomer must be verified.

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Other aminophenazine isomers cannot substitute

1,6- and 1,9-diaminophenazines are non-mutagenic in TA98; only the 2,7-regioisomer provides the required frameshift activity. Positional identity must be verified.

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2,3-Diaminophenazine differs electrochemically

2,3-DAPz exhibits only quasi-reversible redox on gold, whereas 2,7-DAPz delivers fully reversible symmetric peaks on mercury. Assay sensitivity and linearity may shift.

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Monoamino-phenazines lack in vivo DNA-damaging activity

Phenazine, 1-APz, and 2-APz are inactive in the Drosophila DNA-repair test and show marginal clastogenicity in mouse micronucleus assays. Positive-control reliability may not transfer.

Head-to-Head Quantitative Differentiation of 2,7-Diaminophenazine vs. Structural Analogs


Mutagenic Potency in Salmonella TA98: 2,7-Diaminophenazine vs. 2,7-Dinitrophenazine and Positional Isomers

2,7-Diaminophenazine (12,110 rev/nmol in TA98 with S9 mix) is a potent framework mutagen, but it is approximately 3-fold less active than its dinitro congener 2,7-dinitrophenazine (36,450 rev/nmol). Critically, the 2,7-substitution pattern is the primary driver of this activity: among amino-substituted phenazines tested, only derivatives bearing substituents at the 2- and/or 7-positions exhibited strong mutagenicity, while 1,6- and 1,9-diaminophenazines were non-mutagenic [1]. The rank order of mutagenicity for nitrophenazines — 1,7- < 2- < 2,8- < 2,7-substituted — further confirms the positional advantage of the 2,7-regioisomer [1]. For laboratories selecting reference mutagens or studying positional effects in frameshift mutagenesis, the 2,7-diamino derivative provides a defined, intermediate-activity benchmark between the hyperactive dinitro analog and inactive monoamino or non-2,7-substituted phenazines.

Ames mutagenicity ranking
Head-to-head
12,110 rev/nmol (TA98+S9); ~3× less than 2,7-dinitrophenazine, orders of magnitude above non-2,7-substituted amino-phenazines
Defined intermediate-activity benchmark for positional frameshift mutagenesis studies
1,6- and 1,9-isomers are non-mutagenic; requires metabolic activation
Mutagenicity Ames test Structure-activity relationship

In Vivo DNA-Damaging Activity: 2,7-Diaminophenazine vs. Monoamino-Phenazines in Drosophila

In the Drosophila melanogaster DNA-repair test, 2,7-DAPz exhibited unequivocal DNA-damaging activity, while phenazine (Pz), 1-aminophenazine (1-APz), and 2-aminophenazine (2-APz) were completely inactive [1]. In the companion wing spot test, mutagenic activity was ranked as DADMPz > (2,7-DAPz ≈ 2,3-DAPz) > (2-APz ≈ 1-APz ≈ Pz), confirming that the second amino group is a prerequisite for DNA-level genotoxicity [1]. Based on these combined outcomes, the authors predicted that 2,7-DAPz, 2,3-DAPz and DADMPz are likely more carcinogenic than the monoamino or unsubstituted phenazines [1]. This differential makes 2,7-DAPz an essential positive control for laboratories conducting in vivo genotoxicity screening of aromatic amines, where monoamino-phenazines would fail to produce a detectable DNA-damage signal.

In vivo DNA damage (Drosophila)
Head-to-head
Unequivocal DNA-damaging activity; mutagenicity ranked in top tier (≈2,3-DAPz, above monoamino-phenazines)
Essential genotoxicity-positive control for aromatic amine screening
Phenazine, 1-APz, and 2-APz are completely inactive in DNA-repair test
Genotoxicity DNA repair Drosophila melanogaster

In Vivo Clastogenicity: 2,7-Diaminophenazine vs. 2-Aminophenazine in Mouse Micronucleus Assay

In the mouse peripheral blood micronucleus test, 2,7-DAPz strongly and dose-dependently induced micronucleated reticulocytes (MNRETs) across both ICR and BDF1 mouse strains [1]. By contrast, 2-aminophenazine (2-APz) produced only a slight MNRET increase that was not enhanced by repeated dosing, and phenazine (Pz) and 1-aminophenazine (1-APz) were not clastogenic at all [1]. Quantitatively, a single 200 mg/kg i.p. dose of 2,7-DAPz in BDF1 mice yielded MNRET incidences of 2.21% at 72 h, and double treatment (two doses 24 h apart) further increased MNRET frequencies above single-treatment levels in both strains [1]. This stark activity gradient — from no clastogenicity (Pz, 1-APz) to marginal (2-APz) to strong dose-dependent activity (2,7-DAPz) — defines 2,7-DAPz as the only member of this series with robust in vivo clastogenic potential in mammals.

Mouse clastogenicity
Head-to-head
2.21% MNRETs at 72 h (200 mg/kg i.p., BDF1 mice); strongly dose-dependent and enhanced by double treatment
Dose-responsive in vivo mammalian positive control
2-APz yields only marginal, non-sustained elevation; Pz and 1-APz are not clastogenic
Clastogenicity Micronucleus assay In vivo genotoxicity

Electrochemical Reversibility: 2,7-Diaminophenazine vs. 2,3-Diaminophenazine on Different Electrode Surfaces

2,7-Diaminophenazine, generated enzymatically from m-phenylenediamine by HRP/H₂O₂, undergoes a reversible two-electron reduction to N,N′-dihydro-2,7-diaminophenazine on a mercury electrode. The reduction and oxidation peaks are completely symmetric, demonstrating a fully adsorption-controlled reversible redox process [1]. In contrast, 2,3-diaminophenazine (2,3-DAPz) on a gold disc electrode displays only quasi-reversible redox behavior in Britton–Robinson buffer (pH 2.0) [2]. This divergence in reversibility has practical consequences: the fully reversible, symmetric redox of 2,7-DAPz on mercury enables its use in sensitive voltammetric enzyme-linked immunoassays where peak symmetry directly affects quantification accuracy [1]. Researchers who inadvertently substitute 2,3-DAPz into an electrochemical detection scheme validated for 2,7-DAPz would encounter lower signal symmetry, reduced sensitivity, and electrode-dependent variability.

Electrochemical reversibility
Cross-study
Fully reversible, symmetric two-electron redox on mercury; 2,3-DAPz only quasi-reversible on gold
Supports voltammetric immunoassay mediator selection
Peak symmetry loss with 2,3-isomer impacts quantification accuracy
Electrochemistry Redox reversibility Voltammetric immunoassay

Hair-Dye Oxidation Product Specificity: 2,7-Diaminophenazine as the Unique m-Phenylenediamine-Derived Mutagen

2,7-Diaminophenazine is formed exclusively from the H₂O₂ oxidation of m-phenylenediamine (m-PD) and is not produced from o-phenylenediamine (o-PD), which instead yields 2,3-diaminophenazine [1]. This substrate specificity makes 2,7-DAPz a unique chemical marker for m-PD-containing oxidative hair dye formulations. Quantitatively, 88 ng and 249 ng of 2,7-DAPz were detected per 40 mL of two commercial oxidized hair dye formulations (A and B), correlating with potent mutagenic activity of 334 and 999 revertant colonies/10 µL in TA98 with S9 mix, respectively [2]. Furthermore, when p-phenylenediamine (p-PD) was co-oxidized with m-PD, 2,8-diaminophenazine also appeared as a minor by-product but was only weakly mutagenic, underscoring that 2,7-DAPz is the principal mutagenic species of concern [1]. For cosmetic safety testing laboratories, authentic 2,7-DAPz reference material is irreplaceable — 2,3-DAPz cannot serve as a surrogate because it derives from a different precursor (o-PD) and has a distinct toxicological profile.

Hair-dye oxidation product specificity
Head-to-head
Exclusively formed from m-phenylenediamine; 88–249 ng/40 mL detected in commercial formulations
Unique analytical reference standard for m-PD-derived mutagen identification
2,3-DAPz originates from o-PD and is not present in m-PD-based formulations
Hair dye safety Oxidation product Mutagen identification

Catalytic Performance: 2,7-Diaminophenazine Supported on Nanocellulose (DAP@CNC) as a Reusable Heterogeneous Catalyst

2,7-Diaminophenazine immobilized on nanocellulose (DAP@CNC) functions as a recyclable heterogeneous nanocatalyst for the synthesis of isoxazolo[4,3-e]indazole derivatives via nucleophilic substitution of hydrogen in 5-nitro-1-p-tolyl-1H-indazole with 2-phenylacetonitrile derivatives [1]. In a head-to-head protocol comparison, the DAP@CNC catalyst produced high yields with short reaction times under mild, basic conditions, whereas the same transformation using KOH as a homogeneous base catalyst lacked the recyclability advantage [1]. The DAP@CNC catalyst was readily recovered by simple filtration and reused multiple times without significant loss of catalytic efficiency [1]. Beyond the yield and recyclability advantages, this application demonstrates that the 2,7-diamino functional groups of 2,7-DAPz serve as effective anchoring points for covalent or adsorptive immobilization onto nanocellulose, a property not shared equally by all phenazine diamines, as the 2,7-substitution geometry provides optimal spatial separation of the amino groups for surface attachment.

Heterogeneous catalysis
Head-to-head
DAP@CNC nanocatalyst: high yields, recyclable multiple cycles without significant activity loss; simplified product isolation vs. homogeneous KOH
Supports greener process chemistry evaluation
DFT-validated mechanism; specific yield percentages require full-text review
Nanocatalysis Heterogeneous catalysis Green chemistry

High-Value Procurement Scenarios for 2,7-Diaminophenazine (CAS 120209-97-4)


Reference Mutagen for Ames Test Positional Substitution Studies

2,7-DAPz (12,110 rev/nmol in TA98 + S9) serves as the benchmark 2,7-disubstituted amino-phenazine in structure–mutagenicity relationship studies. It fills the potency gap between the hyperactive 2,7-dinitrophenazine (36,450 rev/nmol) and the inactive 1,6-/1,9-diamino isomers, enabling systematic mapping of positional effects on frameshift mutagenesis. Laboratories conducting Ames testing should procure 2,7-DAPz from suppliers that provide batch-specific mutagenicity verification against the published reference values [1][2].

In Vivo Genotoxicity Positive Control for Mammalian Micronucleus and Drosophila Assays

Owing to its strong dose-dependent clastogenicity in mice (2.21% MNRETs at 200 mg/kg, BDF1 strain) and DNA-damaging activity in the Drosophila DNA-repair test, 2,7-DAPz is uniquely suited as a positive control compound among amino-phenazines. Neither phenazine, 1-APz, nor 2-APz can replace it, as they are inactive in these in vivo models. Contract research organizations (CROs) and regulatory toxicology units should verify the identity and purity of 2,7-DAPz by HPLC prior to use, given its classification as a potent in vivo genotoxin [3][4].

Electrochemical Mediator in Voltammetric Enzyme-Linked Immunoassays

The fully reversible, symmetric two-electron redox behavior of 2,7-DAPz on mercury electrodes enables its use as an electron-transfer mediator in HRP/H₂O₂-based voltammetric immunoassays. The complete adsorption-controlled reversibility ensures linear, reproducible electrochemical signals. Assay developers must confirm that the supplied material is 2,7-DAPz (not the 2,3-isomer), as 2,3-DAPz exhibits only quasi-reversible electrochemistry on gold, which would degrade assay sensitivity and linearity [5].

Cosmetic Safety — Analytical Reference Standard for m-Phenylenediamine Oxidation Products in Hair Dyes

2,7-DAPz is the signature mutagenic oxidation product of m-phenylenediamine in commercial hair dye formulations, detected at levels of 88–249 ng per 40 mL of product. Regulatory and industry quality-control laboratories require certified 2,7-DAPz reference material for GC/MS or HPLC-MS/MS identification and quantification in oxidized hair dye matrices. Use of 2,3-DAPz as a surrogate is analytically invalid, as it derives from o-PD and is not present in m-PD-based formulations [6][7].

Application
Selection Property
Validation Focus
Ames test positional substitution studies
Defined intermediate mutagenic potency (12,110 rev/nmol)
Batch-specific mutagenicity verification against published reference values
In vivo mammalian and Drosophila genotoxicity positive control
Dose-dependent clastogenicity and DNA-damaging activity
Identity and purity confirmation by HPLC prior to use as potent in vivo genotoxin
Voltammetric enzyme-linked immunoassay mediator
Fully reversible, symmetric two-electron redox on mercury
Confirm supplied material is 2,7-DAPz, not the 2,3-isomer, to preserve assay linearity
Cosmetic safety analytical reference standard
Signature m-PD oxidation product specificity
Certified reference material for GC/MS or HPLC-MS/MS quantification in oxidized hair dye matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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